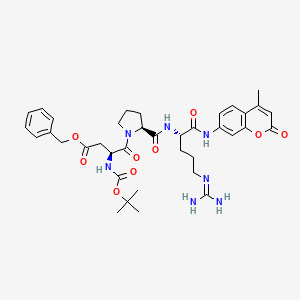

Boc-Asp(OBzl)-Pro-Arg-AMC

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C37H47N7O9 |

|---|---|

Molecular Weight |

733.8 g/mol |

IUPAC Name |

benzyl (3S)-4-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate |

InChI |

InChI=1S/C37H47N7O9/c1-22-18-31(46)52-29-19-24(14-15-25(22)29)41-32(47)26(12-8-16-40-35(38)39)42-33(48)28-13-9-17-44(28)34(49)27(43-36(50)53-37(2,3)4)20-30(45)51-21-23-10-6-5-7-11-23/h5-7,10-11,14-15,18-19,26-28H,8-9,12-13,16-17,20-21H2,1-4H3,(H,41,47)(H,42,48)(H,43,50)(H4,38,39,40)/t26-,27-,28-/m0/s1 |

InChI Key |

CGHJNIDVCUBKPA-KCHLEUMXSA-N |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(=O)OCC4=CC=CC=C4)NC(=O)OC(C)(C)C |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(CC(=O)OCC4=CC=CC=C4)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Boc-Asp(OBzl)-Pro-Arg-AMC: A Fluorogenic Substrate for Protease Activity Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-Asp(OBzl)-Pro-Arg-AMC is a synthetic, fluorogenic peptide substrate meticulously designed for the sensitive and specific measurement of protease activity, primarily that of thrombin and trypsin. This document serves as an in-depth technical guide, providing comprehensive information on its mechanism of action, key quantitative data, detailed experimental protocols for its application in enzyme kinetics, and an overview of the pertinent signaling pathways.

Core Concepts

Chemical Identity and Properties

This compound is a tetrapeptide composed of Aspartic acid (with a benzyl (B1604629) ester protecting group on the side chain), Proline, and Arginine, covalently linked to a highly fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group.

| Property | Value |

| Molecular Formula | C37H47N7O9 |

| Molecular Weight | 733.81 g/mol [1] |

| CAS Number | 113866-00-5[1] |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

Mechanism of Action

The fundamental principle behind the utility of this compound lies in its fluorogenic nature. In its intact form, the substrate is essentially non-fluorescent. However, upon enzymatic cleavage of the amide bond between the Arginine residue and the AMC moiety by a target protease, the highly fluorescent 7-amino-4-methylcoumarin is liberated.[1][2][3][4] The intensity of the resulting fluorescence is directly proportional to the enzymatic activity, allowing for a quantitative and continuous assay. The excitation and emission wavelengths for the released AMC are approximately 351 nm and 430 nm, respectively.[2]

Quantitative Data

The following table summarizes the known kinetic parameters for the interaction of this compound with human α-thrombin.

| Enzyme | Kₘ (μM) | kcat (s⁻¹) |

| Human α-Thrombin | 11 | 160 |

Source: Bachem AG, Fisher Scientific[5]

Experimental Protocols

This section provides a detailed methodology for the use of this compound in a fluorometric assay to determine the activity of thrombin or trypsin. This protocol is a general guideline and may require optimization for specific experimental conditions.

Materials and Reagents

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)

-

Purified human α-thrombin or bovine trypsin

-

Black, flat-bottom 96-well microplates

-

Fluorescence microplate reader with excitation and emission filters for ~350 nm and ~450 nm, respectively.

-

Standard 7-amino-4-methylcoumarin (AMC) for calibration curve

Preparation of Stock Solutions

-

Substrate Stock Solution (10 mM): Dissolve an appropriate amount of this compound in anhydrous DMSO to achieve a final concentration of 10 mM. Store in small aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

-

Enzyme Stock Solution: Prepare a stock solution of thrombin or trypsin in a suitable buffer (e.g., the assay buffer) at a concentration appropriate for your experiment. Store according to the manufacturer's recommendations.

-

AMC Standard Stock Solution (1 mM): Dissolve 7-amino-4-methylcoumarin in DMSO to a final concentration of 1 mM. Store at -20°C, protected from light.

Experimental Workflow

The following diagram illustrates the general workflow for a protease activity assay using this compound.

References

An In-Depth Technical Guide to the Mechanism and Application of Boc-Asp(OBzl)-Pro-Arg-AMC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Asp(OBzl)-Pro-Arg-AMC is a synthetic, fluorogenic substrate extensively utilized in biochemical assays to determine the activity of specific proteases, most notably thrombin and trypsin.[] This guide provides a comprehensive overview of its mechanism of action, detailed experimental protocols, and relevant kinetic data to support its application in research and drug development.

Core Mechanism of Action

The functionality of this compound hinges on the principle of fluorescence resonance energy transfer (FRET) quenching and its subsequent dequenching upon enzymatic cleavage. The substrate consists of a specific peptide sequence, Asp-Pro-Arg, which is recognized by certain proteases. The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group, and the aspartic acid side chain is protected by a benzyl (B1604629) ester (OBzl). The C-terminus is linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC).

In its intact state, the AMC fluorophore is non-fluorescent or exhibits very low intrinsic fluorescence. Upon enzymatic hydrolysis of the amide bond between the C-terminal arginine (Arg) and the AMC molecule by a target protease, the AMC is released.[2][3] Free AMC is highly fluorescent and can be detected by measuring the emission at approximately 440-460 nm following excitation at around 351-380 nm.[3] The rate of increase in fluorescence intensity is directly proportional to the enzymatic activity.

Signaling Pathway Context: The Coagulation Cascade

While this compound is a synthetic molecule and not part of a natural signaling pathway, its primary target, thrombin, is a key enzyme in the coagulation cascade. This pathway is a series of enzymatic reactions that leads to the formation of a blood clot. The diagram below illustrates the central role of thrombin in this cascade.

Quantitative Data

The following table summarizes the key quantitative parameters for this compound.

| Parameter | Value | Enzyme | Source |

| kcat | 160 s⁻¹ | Thrombin | [4][5] |

| Km | 11 µM | Thrombin | [4][5] |

| Excitation Wavelength (λex) | 351 - 380 nm | AMC (product) | [3] |

| Emission Wavelength (λem) | 430 - 460 nm | AMC (product) | [3] |

Experimental Protocols

The following are representative protocols for measuring thrombin and trypsin activity using this compound. These should be optimized for specific experimental conditions.

I. Thrombin Activity Assay

A. Reagents and Buffers:

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 2.5 mM CaCl₂, pH 8.0.

-

Thrombin: Human α-thrombin, stock solution prepared in assay buffer.

-

Substrate: this compound, 10 mM stock solution in DMSO.

-

96-well plate: Black, flat-bottom for fluorescence measurements.

-

Fluorescence plate reader.

B. Protocol:

-

Prepare Working Solutions:

-

Dilute the thrombin stock solution to the desired concentration (e.g., 1-10 nM) in pre-warmed assay buffer.

-

Dilute the this compound stock solution in assay buffer to the desired final concentration (e.g., 20-200 µM). A typical starting concentration is near the Km value (e.g., 10-20 µM).

-

-

Assay Procedure:

-

Add 50 µL of the diluted thrombin solution to each well of the 96-well plate.

-

To initiate the reaction, add 50 µL of the diluted substrate solution to each well.

-

Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation (~380 nm) and emission (~460 nm) wavelengths.

-

Monitor the increase in fluorescence intensity over time (e.g., every minute for 30 minutes) at 37°C.

-

-

Data Analysis:

-

Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

-

Enzyme activity can be calculated by comparing the V₀ of the sample to a standard curve of free AMC.

-

II. Trypsin Activity Assay

A. Reagents and Buffers:

-

Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0.

-

Trypsin: Bovine pancreatic trypsin, stock solution prepared in 1 mM HCl.

-

Substrate: this compound, 10 mM stock solution in DMSO.

-

96-well plate: Black, flat-bottom.

-

Fluorescence plate reader.

B. Protocol:

-

Prepare Working Solutions:

-

Dilute the trypsin stock solution to the desired concentration (e.g., 5-20 nM) in pre-warmed assay buffer.

-

Dilute the this compound stock solution in assay buffer to the desired final concentration (e.g., 50-200 µM).

-

-

Assay Procedure:

-

Add 50 µL of the diluted trypsin solution to each well.

-

Initiate the reaction by adding 50 µL of the diluted substrate solution.

-

Immediately measure the fluorescence kinetics as described for the thrombin assay.

-

-

Data Analysis:

-

Analyze the data as described for the thrombin assay.

-

Mandatory Visualizations

Mechanism of Action Diagram

Experimental Workflow Diagram

References

An In-depth Technical Guide to Boc-Asp(OBzl)-Pro-Arg-AMC: A Fluorogenic Substrate for Protease Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Asp(OBzl)-Pro-Arg-AMC is a synthetic, fluorogenic substrate meticulously designed for the sensitive and specific measurement of protease activity, particularly that of thrombin and trypsin. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its application in enzymatic assays. Detailed experimental protocols and a discussion of the relevant signaling pathways are included to facilitate its use in research and drug development.

Chemical Structure and Properties

This compound is a tetrapeptide derivative. The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group, and the aspartic acid side chain is protected by a benzyl (B1604629) (Bzl) ester. The C-terminus is conjugated to 7-amino-4-methylcoumarin (B1665955) (AMC), a fluorescent reporter group. In its intact form, the substrate is non-fluorescent as the AMC fluorescence is quenched. Upon proteolytic cleavage of the amide bond between arginine and AMC, the highly fluorescent AMC is released, providing a direct and continuous measure of enzyme activity.

Physicochemical and Spectroscopic Properties

| Property | Value | Reference |

| Molecular Formula | C37H47N7O9 | [1] |

| Molecular Weight | 733.81 g/mol | [1][2] |

| CAS Number | 113866-00-5 | [1] |

| Purity | ≥98% (HPLC) | [3] |

| Appearance | Solid | [3] |

| Solubility | Soluble in DMSO | [3] |

| Excitation Wavelength | 351 nm | [1][2] |

| Emission Wavelength | 430 nm | [1][2] |

| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [3] |

Biological Activity and Applications

This compound is a highly sensitive substrate for serine proteases that preferentially cleave after arginine residues. Its primary targets are thrombin and trypsin.[4][5] The specificity of the substrate is conferred by the peptide sequence, which mimics the natural cleavage sites of these enzymes.

Enzyme Kinetics

Kinetic parameters for the hydrolysis of this compound by thrombin have been determined, providing valuable information for assay development and inhibitor screening.

| Enzyme | kcat | Km | Reference |

| Thrombin | 160 s⁻¹ | 11 µM | [4][6] |

Experimental Protocols

The following is a detailed methodology for a standard protease assay using this compound. This protocol can be adapted for high-throughput screening of protease inhibitors.

Reagent Preparation

-

Assay Buffer: A common buffer is 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 0.01% Tween-20. The optimal pH and ionic strength may vary depending on the specific protease being assayed.

-

Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store this solution at -20°C, protected from light.

-

Enzyme Solution: Dilute the purified protease (e.g., thrombin or trypsin) or the biological sample containing the protease to the desired concentration in the assay buffer immediately before use. Keep the enzyme solution on ice.

-

AMC Standard Stock Solution: Prepare a 1 mM stock solution of 7-amino-4-methylcoumarin (AMC) in DMSO. This will be used to generate a standard curve to quantify the amount of product formed. Store at -20°C, protected from light.

Assay Procedure

-

AMC Standard Curve:

-

Prepare a series of dilutions of the AMC standard stock solution in the assay buffer to generate a standard curve (e.g., 0, 1, 2.5, 5, 10, 20 µM).

-

Add 100 µL of each standard dilution to the wells of a black, flat-bottom 96-well plate.

-

-

Enzyme Reaction:

-

In separate wells of the 96-well plate, add 50 µL of the enzyme solution.

-

Include a "no enzyme" control containing 50 µL of assay buffer to measure background fluorescence.

-

Prepare a working solution of this compound by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 20 µM, which is close to the Km for thrombin). The optimal substrate concentration should be determined empirically.

-

Initiate the reaction by adding 50 µL of the this compound working solution to each well, bringing the total volume to 100 µL.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence plate reader.

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes) at an excitation wavelength of ~350 nm and an emission wavelength of ~430 nm.

-

Data Analysis

-

Plot the AMC Standard Curve: Plot the fluorescence intensity of the AMC standards against their known concentrations. Perform a linear regression to determine the slope (fluorescence units per µM of AMC).

-

Calculate the Rate of Reaction: For each enzyme reaction, plot the fluorescence intensity against time. The initial linear portion of this curve represents the initial velocity (V₀) of the reaction.

-

Determine Enzyme Activity: Convert the rate of fluorescence increase (V₀) to the rate of product formation (µM/min) using the slope from the AMC standard curve.

Signaling Pathways

Thrombin and trypsin exert many of their cellular effects by activating a family of G-protein coupled receptors known as Protease-Activated Receptors (PARs). The cleavage of the N-terminal domain of a PAR by a protease unmasks a new N-terminus that acts as a tethered ligand, binding to and activating the receptor. This initiates downstream signaling cascades that regulate a variety of physiological and pathological processes, including hemostasis, thrombosis, inflammation, and cell proliferation.

Thrombin Signaling Pathway

Thrombin is a key enzyme in the coagulation cascade and a potent activator of PAR1, PAR3, and PAR4. The activation of these receptors on platelets, endothelial cells, and other cell types leads to diverse cellular responses.

Caption: Thrombin-mediated activation of PARs and downstream signaling cascades.

Trypsin Signaling Pathway

Trypsin is a digestive enzyme that can also act as a signaling molecule by activating PAR2. This receptor is expressed in various tissues, including the gastrointestinal tract, and its activation is involved in inflammation and tissue repair.

Caption: Trypsin-mediated activation of PAR2 and downstream signaling.

Experimental Workflow for Protease Assay

The following diagram illustrates the general workflow for conducting a protease assay using this compound.

Caption: General workflow for a fluorogenic protease assay.

Conclusion

This compound is a valuable tool for the sensitive and continuous measurement of thrombin and trypsin activity. Its well-defined chemical and spectral properties, coupled with a straightforward assay methodology, make it suitable for a wide range of applications in basic research and drug discovery. Understanding the signaling pathways activated by these proteases provides a broader context for the functional implications of their enzymatic activity. This guide provides the necessary technical information to effectively utilize this fluorogenic substrate in the laboratory.

References

- 1. Protease‐activated receptors: An illustrated review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. Reactome | Thrombin signalling through proteinase activated receptors (PARs) [reactome.org]

- 4. Trypsin causes platelet activation independently of known protease-activated receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Protease-activated receptor - Wikipedia [en.wikipedia.org]

The Core Principles of Boc-Asp(OBzl)-Pro-Arg-AMC: A Fluorogenic Substrate for Protease Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of cellular signaling and disease progression, proteases play a pivotal role. Their enzymatic activity, when dysregulated, is often implicated in a myriad of pathological conditions, making them a key target for therapeutic intervention. The ability to accurately and sensitively measure protease activity is therefore paramount in both basic research and drug development. Boc-Asp(OBzl)-Pro-Arg-AMC is a highly sensitive and specific fluorogenic substrate designed for the continuous assay of proteases that recognize the Pro-Arg sequence, most notably thrombin and trypsin. This guide delves into the core principles of this substrate, providing a comprehensive overview of its mechanism, quantitative data, experimental protocols, and its relevance in key signaling pathways.

Principle of Fluorogenic Assay

The this compound substrate is a synthetic tetrapeptide, Boc-Asp(OBzl)-Pro-Arg, covalently linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the substrate is non-fluorescent as the AMC group's fluorescence is quenched. Upon enzymatic cleavage of the amide bond between arginine (Arg) and AMC by a target protease, the free AMC is released. This liberation of AMC results in a significant increase in fluorescence, which can be monitored in real-time using a fluorometer. The rate of fluorescence increase is directly proportional to the enzymatic activity.[1][2][3]

The reaction can be summarized as follows:

This compound (Non-fluorescent) + Protease → Boc-Asp(OBzl)-Pro-Arg + AMC (Fluorescent)

Data Presentation

Physicochemical and Spectral Properties

| Property | Value | Reference |

| Molecular Formula | C37H47N7O9 | [1] |

| Molecular Weight | 733.81 g/mol | [1] |

| Excitation Wavelength | ~351 nm | [2] |

| Emission Wavelength | ~430 nm | [2] |

| Solubility | DMSO | [1] |

Kinetic Parameters

The efficiency of an enzyme's catalysis on a given substrate is defined by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat).

| Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Thrombin | 11 | 160 | 1.45 x 10⁷ | [4] |

| Trypsin | Not specified for this substrate | Not specified for this substrate | Not specified for this substrate |

Experimental Protocols

The following provides a generalized methodology for a protease activity assay using this compound. It is crucial to optimize the conditions for each specific enzyme and experimental setup.

Reagents and Materials

-

This compound substrate

-

Purified protease (e.g., thrombin, trypsin)

-

Assay Buffer (e.g., Tris-HCl, HEPES) with appropriate pH and ionic strength (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)

-

DMSO for substrate stock solution

-

Microplate reader with fluorescence detection capabilities

-

96-well black microplates

Stock Solution Preparation

-

Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM. Store aliquots at -20°C to avoid repeated freeze-thaw cycles.

-

Enzyme Stock Solution: Prepare a stock solution of the purified protease in an appropriate buffer. The concentration will depend on the specific activity of the enzyme.

Assay Procedure

-

Prepare Working Solutions:

-

Dilute the substrate stock solution in assay buffer to the desired final concentration. The optimal concentration should be determined empirically but is often in the range of the enzyme's Km.

-

Prepare serial dilutions of the protease in assay buffer.

-

-

Assay Execution:

-

Pipette 50 µL of the protease dilutions into the wells of a 96-well black microplate.

-

Include a negative control with buffer only (no enzyme).

-

Initiate the reaction by adding 50 µL of the substrate working solution to each well.

-

Immediately place the microplate in a pre-warmed microplate reader.

-

-

Data Acquisition:

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a defined period (e.g., 30-60 minutes).

-

Use an excitation wavelength of ~351 nm and an emission wavelength of ~430 nm.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) from the linear portion of the fluorescence versus time plot.

-

Plot the reaction rate as a function of the enzyme concentration.

-

For kinetic parameter determination, vary the substrate concentration while keeping the enzyme concentration constant and fit the data to the Michaelis-Menten equation.

-

Mandatory Visualizations

Enzymatic Cleavage of this compound

Caption: Enzymatic cleavage of the fluorogenic substrate.

Thrombin Signaling Pathway via PARs

Thrombin, a key enzyme in the coagulation cascade, exerts its cellular effects primarily through the activation of Protease-Activated Receptors (PARs).[5][6][7][8][9]

Caption: Simplified Thrombin signaling cascade via PARs.

Trypsin Signaling Pathway via PAR-2

Trypsin, a digestive enzyme, is also involved in signaling processes through the activation of PAR-2, leading to various cellular responses, including inflammation and proliferation.[10][11][12][13]

Caption: Overview of Trypsin signaling through PAR-2.

Conclusion

This compound serves as an invaluable tool for the sensitive and continuous measurement of thrombin and trypsin activity. Its utility extends from fundamental enzymatic studies to high-throughput screening for potential inhibitors in drug discovery. A thorough understanding of its fluorogenic principle, coupled with optimized experimental protocols, allows researchers to gain precise insights into the roles of these critical proteases in health and disease. Furthermore, elucidating the signaling pathways in which these enzymes participate provides a broader context for interpreting the functional consequences of their activity.

References

- 1. This compound | Peptides | 113866-00-5 | Invivochem [invivochem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | 荧光底物 | CAS 113866-00-5 | 美国InvivoChem [invivochem.cn]

- 4. Bachem this compound · HCl, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. Reactome | Thrombin signalling through proteinase activated receptors (PARs) [reactome.org]

- 7. researchgate.net [researchgate.net]

- 8. openaccesspub.org [openaccesspub.org]

- 9. Thrombin signalling and protease-activated receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Protease-activated receptor 2 in colon cancer: trypsin-induced MAPK phosphorylation and cell proliferation are mediated by epidermal growth factor receptor transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Technical Guide: Spectrofluorometric Analysis of Protease Activity using Boc-Asp(OBzl)-Pro-Arg-AMC

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the excitation and emission spectra of the fluorescent product derived from the enzymatic cleavage of the fluorogenic substrate, Boc-Asp(OBzl)-Pro-Arg-AMC. It includes detailed experimental protocols for the determination of protease activity and presents a clear workflow for assay design and execution.

Introduction

This compound is a synthetic fluorogenic substrate designed for the sensitive detection of protease activity. The substrate itself is non-fluorescent. However, upon proteolytic cleavage of the amide bond between the arginine residue and the 7-amino-4-methylcoumarin (B1665955) (AMC) group, the highly fluorescent AMC is released.[1][2][3][4][5] The measurement of the fluorescence intensity of the liberated AMC allows for the quantification of enzyme activity. This substrate is particularly useful for assaying the activity of proteases such as thrombin and trypsin.[6]

Spectral Properties of the Cleavage Product: 7-Amino-4-methylcoumarin (AMC)

The enzymatic hydrolysis of this compound yields the fluorescent molecule 7-amino-4-methylcoumarin (AMC). The spectral characteristics of AMC are crucial for the design of robust fluorometric assays. The excitation and emission maxima of AMC can exhibit slight variations depending on the solvent and pH conditions.

| Parameter | Wavelength Range (nm) | Optimal Wavelength (nm) |

| Excitation Maximum (λex) | 341 - 380 | ~351 |

| Emission Maximum (λem) | 430 - 460 | ~430-440 |

Note: It is recommended to determine the optimal excitation and emission wavelengths for the specific buffer system and instrumentation being used.

Experimental Protocols

This section outlines a detailed methodology for a protease activity assay using this compound in a 96-well plate format, suitable for high-throughput screening.

Reagent Preparation

-

Assay Buffer: A common buffer for thrombin and trypsin assays is 50 mM Tris-HCl, 100 mM NaCl, pH 8.0. The optimal buffer composition may vary depending on the specific protease being investigated.

-

Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Store this stock solution at -20°C, protected from light.

-

Enzyme Solution: Prepare a stock solution of the protease of interest (e.g., thrombin, trypsin) in the assay buffer. The final concentration of the enzyme in the assay will need to be optimized through preliminary experiments. Keep the enzyme solution on ice.

-

AMC Standard Solution: To quantify the protease activity, a standard curve using free AMC is required. Prepare a 1 mM stock solution of 7-amino-4-methylcoumarin in DMSO. From this stock, prepare a series of dilutions in the assay buffer to generate a standard curve (e.g., 0-50 µM).

Assay Procedure (96-Well Plate Format)

-

Prepare Working Solutions:

-

Dilute the this compound stock solution with assay buffer to the desired final concentration (e.g., 100 µM). The optimal substrate concentration should be determined experimentally and is ideally close to the Michaelis constant (Km) for the enzyme of interest.

-

Dilute the enzyme stock solution to the desired working concentration in pre-warmed assay buffer (e.g., 37°C).

-

-

Set up the Assay Plate:

-

Use a black, flat-bottom 96-well plate to minimize background fluorescence.

-

Test Wells: Add 50 µL of the enzyme working solution.

-

Substrate Blank Wells: Add 50 µL of assay buffer without the enzyme.

-

AMC Standard Curve Wells: Add 50 µL of each AMC dilution in triplicate.

-

-

Initiate the Reaction:

-

Add 50 µL of the substrate working solution to the test and substrate blank wells to bring the total volume to 100 µL.

-

Mix gently by shaking the plate for 30-60 seconds.

-

-

Incubation:

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C), protected from light.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a fluorescence plate reader.

-

Set the excitation wavelength between 350-380 nm and the emission wavelength between 440-460 nm.

-

Kinetic Assay (Recommended): Measure the fluorescence at regular intervals (e.g., every 1-5 minutes) for a period of 30-60 minutes. The rate of the reaction is determined from the linear portion of the fluorescence versus time plot.

-

Endpoint Assay: If a kinetic reading is not possible, incubate the plate for a fixed period (e.g., 60 minutes) and then measure the final fluorescence.

-

Data Analysis

-

Subtract Background Fluorescence: Subtract the average fluorescence reading of the substrate blank wells from all other readings.

-

Generate AMC Standard Curve: Plot the fluorescence intensity of the AMC standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c).

-

Calculate Protease Activity:

-

For kinetic assays, determine the rate of reaction (ΔRFU/min) from the slope of the linear phase of the fluorescence curve.

-

Convert the rate of fluorescence increase (ΔRFU/min) or the endpoint fluorescence (RFU) to the concentration of AMC produced (nmol/min or nmol) using the standard curve equation.

-

Express the enzyme activity in appropriate units (e.g., nmol of AMC released per minute per mg of enzyme).

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the protease activity assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | Peptides | 113866-00-5 | Invivochem [invivochem.com]

- 5. This compound | 荧光底物 | CAS 113866-00-5 | 美国InvivoChem [invivochem.cn]

- 6. benchchem.com [benchchem.com]

In-Depth Technical Guide: Proteases Cleaving Boc-Asp(OBzl)-Pro-Arg-AMC

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proteases that cleave the fluorogenic substrate Boc-Asp(OBzl)-Pro-Arg-AMC. It includes quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows to support research and drug development efforts targeting these enzymes.

Overview of the Substrate: this compound

This compound is a synthetic peptide substrate used for the sensitive detection of certain protease activities. The substrate consists of a four-amino-acid peptide sequence (Asp-Pro-Arg) with protecting groups (Boc and OBzl) and a C-terminal 7-amino-4-methylcoumarin (B1665955) (AMC) fluorophore. Upon proteolytic cleavage of the amide bond between Arginine and AMC, the highly fluorescent AMC molecule is released. The resulting fluorescence can be measured to quantify the enzymatic activity of the protease. The excitation and emission wavelengths for free AMC are typically in the range of 351-380 nm and 430-460 nm, respectively.

Proteases that Cleave this compound

The primary proteases identified to cleave this compound are Thrombin and Trypsin . These are both serine proteases with critical roles in various physiological and pathological processes.

Thrombin

Thrombin (Factor IIa) is a key enzyme in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin, leading to blood clot formation. Beyond hemostasis, thrombin is involved in inflammation, wound healing, and cell proliferation.

Trypsin

Trypsin is a well-characterized digestive enzyme produced in the pancreas that breaks down proteins in the small intestine. It exhibits high specificity for cleaving peptide chains at the carboxyl side of lysine (B10760008) or arginine residues.

Quantitative Data: Kinetic Parameters

The following table summarizes the known and estimated kinetic parameters for the cleavage of this compound by Thrombin and Trypsin.

| Protease | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Source(s) |

| Thrombin | 11 | 160 | 1.45 x 107 | [1] |

| Trypsin | Estimated: 5-25 | Estimated: 80-120 | Estimated: 3.2 x 106 - 2.4 x 107 | Estimated |

Experimental Protocols

The following are detailed protocols for measuring the activity of Thrombin and Trypsin using this compound.

General Assay Principle

The assay is based on the time-dependent increase in fluorescence resulting from the enzymatic cleavage of the non-fluorescent this compound substrate to release the fluorescent AMC molecule. The initial rate of the reaction is directly proportional to the concentration of the active enzyme.

Materials and Reagents

-

This compound substrate

-

Purified Thrombin or Trypsin

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 10 mM CaCl2, 0.1% BSA, pH 8.0)

-

DMSO (for dissolving the substrate)

-

96-well black microplates (for fluorescence measurements)

-

Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm

-

AMC (7-amino-4-methylcoumarin) for standard curve

Preparation of Reagents

-

Substrate Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO. Store at -20°C, protected from light.

-

Enzyme Stock Solution: Prepare a stock solution of Thrombin or Trypsin in a suitable buffer (refer to the manufacturer's instructions). Aliquot and store at -80°C.

-

AMC Standard Stock Solution (e.g., 1 mM): Dissolve AMC in DMSO. Store at -20°C, protected from light.

Experimental Workflow for Protease Activity Assay

Caption: Experimental workflow for the protease activity assay.

Detailed Assay Protocol

-

Prepare AMC Standard Curve:

-

Create a series of dilutions of the AMC stock solution in the assay buffer to generate a standard curve (e.g., 0 to 50 µM).

-

Add each concentration to the microplate in triplicate.

-

Measure the fluorescence at the end of the experiment.

-

-

Enzyme Assay:

-

In separate wells of the 96-well plate, add the desired concentration of Thrombin or Trypsin. Include a no-enzyme control.

-

Add assay buffer to bring the volume to, for example, 90 µL.

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.

-

To initiate the reaction, add 10 µL of the working substrate solution (diluted from the stock in assay buffer) to each well. The final substrate concentration should be at or below the Km value for accurate kinetic measurements.

-

Immediately place the plate in the fluorescence microplate reader.

-

Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a period of 30-60 minutes.

-

Data Analysis

-

Standard Curve: Plot the fluorescence intensity of the AMC standards against their concentrations. Perform a linear regression to obtain the slope, which will be used to convert the fluorescence units of the assay to the concentration of the product formed.

-

Enzyme Kinetics:

-

For each enzyme concentration, plot the fluorescence intensity against time.

-

Determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the curve.

-

Convert the V₀ from fluorescence units/time to moles of AMC/time using the slope from the AMC standard curve.

-

The protease activity can then be expressed in units such as pmol/min or as a specific activity (units/mg of enzyme).

-

Signaling Pathways

Both Thrombin and Trypsin can activate a class of G protein-coupled receptors known as Protease-Activated Receptors (PARs). This activation occurs through a unique mechanism of proteolytic cleavage of the receptor's N-terminal domain, which unmasks a new N-terminus that acts as a tethered ligand, activating the receptor.

Thrombin Signaling Pathway

Thrombin is a potent activator of PAR1, PAR3, and PAR4. Its signaling is crucial in platelet activation and aggregation, as well as in cellular responses in endothelial cells, smooth muscle cells, and neurons.

References

A Technical Guide to Thrombin Detection Using the Fluorogenic Substrate Boc-Asp(OBzl)-Pro-Arg-AMC

This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It details the use of the fluorogenic substrate Boc-Asp(OBzl)-Pro-Arg-AMC for the sensitive detection of thrombin activity. This document provides a comprehensive overview of the substrate's properties, a detailed experimental protocol, and the underlying biochemical principles.

Introduction

Thrombin, a serine protease, is a pivotal enzyme in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin, leading to blood clot formation. Accurate and sensitive detection of thrombin activity is crucial for research in hemostasis, thrombosis, and the development of anticoagulant therapies. This compound is a synthetic peptide substrate specifically designed for the sensitive and continuous monitoring of thrombin activity. The peptide sequence, Asp-Pro-Arg, is recognized and cleaved by thrombin at the carboxyl side of the arginine residue. This cleavage liberates the fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC), which emits a strong fluorescent signal upon excitation. The rate of AMC release is directly proportional to the enzymatic activity of thrombin, allowing for quantitative measurements.

Core Principles

The assay is based on the enzymatic hydrolysis of the peptide substrate this compound by thrombin. The substrate itself is non-fluorescent. However, upon cleavage by thrombin between the Arginine (Arg) and the AMC moiety, the highly fluorescent AMC molecule is released. The fluorescence intensity is monitored over time, and the rate of increase in fluorescence provides a direct measure of thrombin's proteolytic activity.

Quantitative Data

The following table summarizes the key quantitative data for the this compound substrate and its interaction with thrombin.

| Parameter | Value | Reference |

| Molecular Formula | C37H47N7O9 | [1] |

| Molecular Weight | 733.81 g/mol | [1] |

| Excitation Wavelength (λex) | 351 nm | [1] |

| Emission Wavelength (λem) | 430 nm | [1] |

| Michaelis Constant (Km) | 11 µM | |

| Catalytic Rate Constant (kcat) | 160 s⁻¹ |

Experimental Protocols

This section provides a detailed methodology for performing a thrombin activity assay using this compound. This protocol is adaptable for use in 96-well microplates, suitable for high-throughput screening.

Materials and Reagents

-

This compound substrate

-

Human α-thrombin (or other purified thrombin)

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Tris-HCl

-

Sodium Chloride (NaCl)

-

Calcium Chloride (CaCl₂)

-

Bovine Serum Albumin (BSA) (optional, for enzyme stabilization)

-

96-well black, flat-bottom microplates

-

Fluorescence microplate reader with temperature control and kinetic reading capabilities

Buffer Preparation

Thrombin Assay Buffer (pH 8.0)

-

50 mM Tris-HCl

-

150 mM NaCl

-

2 mM CaCl₂

-

Optional: 0.1% (w/v) BSA

Prepare the buffer by dissolving the components in ultrapure water and adjusting the pH to 8.0 with HCl. Filter-sterilize the buffer and store at 4°C.

Stock Solution Preparation

1. Substrate Stock Solution (10 mM)

-

Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

2. Thrombin Stock Solution

-

Reconstitute purified thrombin in the Thrombin Assay Buffer to a desired stock concentration (e.g., 1 U/mL or a specific molar concentration).

-

Aliquot and store at -80°C. Thaw on ice before use and avoid repeated freeze-thaw cycles.

Assay Procedure

-

Prepare Working Solutions:

-

Substrate Working Solution: Dilute the 10 mM substrate stock solution in Thrombin Assay Buffer to the desired final assay concentration. A typical starting point is 2-5 times the Km value (e.g., 22-55 µM). Prepare this solution fresh before each experiment.

-

Thrombin Working Solution: Prepare serial dilutions of the thrombin stock solution in ice-cold Thrombin Assay Buffer to generate a standard curve or to test unknown samples. The final concentration of thrombin will depend on the specific activity of the enzyme and the desired assay sensitivity.

-

-

Assay Setup (96-well plate):

-

Add 50 µL of the Thrombin Working Solution (or sample containing thrombin) to each well.

-

Include a "no enzyme" control well containing 50 µL of Thrombin Assay Buffer to measure background fluorescence.

-

Pre-incubate the plate at the desired assay temperature (typically 37°C) for 5-10 minutes.

-

-

Initiate the Reaction:

-

Add 50 µL of the pre-warmed Substrate Working Solution to each well to initiate the enzymatic reaction. The total reaction volume will be 100 µL.

-

Mix the contents of the wells gently, avoiding bubble formation.

-

-

Kinetic Measurement:

-

Immediately place the microplate into the fluorescence plate reader, pre-set to the assay temperature.

-

Measure the fluorescence intensity at an excitation wavelength of ~350 nm and an emission wavelength of ~450 nm.

-

Record the fluorescence every 1-2 minutes for a period of 15-60 minutes. Ensure the readings are within the linear range of the instrument.

-

-

Data Analysis:

-

Plot the fluorescence intensity versus time for each well.

-

Determine the initial reaction velocity (V₀) from the linear portion of the curve. This is typically the slope of the initial phase of the reaction.

-

Subtract the background fluorescence rate (from the "no enzyme" control) from the rates of all other wells.

-

The thrombin activity is directly proportional to the calculated reaction velocity. For quantitative measurements, a standard curve can be generated using known concentrations of purified thrombin.

-

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Enzymatic cleavage of this compound by thrombin.

Experimental Workflow Diagram

Caption: Experimental workflow for the thrombin activity assay.

References

An In-depth Technical Guide to Boc-Asp(OBzl)-Pro-Arg-AMC for Trypsin Activity Measurement

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fluorogenic substrate Boc-Asp(OBzl)-Pro-Arg-AMC and its application in the sensitive measurement of trypsin activity. This document details the substrate's physicochemical properties, a robust experimental protocol for its use in kinetic assays, and methods for data analysis. Furthermore, it outlines the principles of solid-phase peptide synthesis for the preparation of such substrates and presents key signaling pathways where trypsin activity is of significant biological interest. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize this tool in their studies of trypsin and related enzymes.

Introduction to Fluorogenic Peptide Substrates for Protease Activity

The study of proteases, enzymes that catalyze the breakdown of proteins, is fundamental to understanding numerous physiological and pathological processes. Trypsin, a serine protease found in the digestive system, plays a crucial role in protein digestion and is implicated in various diseases, including pancreatitis and cancer.[1][2] Accurate measurement of trypsin activity is therefore essential for both basic research and clinical diagnostics.

Fluorogenic peptide substrates have emerged as invaluable tools for the sensitive and continuous monitoring of protease activity.[3] These substrates consist of a peptide sequence specifically recognized by the target protease, which is flanked by a fluorophore and a quencher molecule. In the intact substrate, the fluorescence of the fluorophore is suppressed by the quencher through Förster Resonance Energy Transfer (FRET). Upon enzymatic cleavage of the peptide bond between the fluorophore and quencher, they are separated, leading to a measurable increase in fluorescence.[4]

This compound is a synthetic fluorogenic substrate designed for the sensitive detection of trypsin and other related proteases like thrombin.[5][6] The peptide sequence, Asp-Pro-Arg, is recognized by trypsin, which cleaves the amide bond C-terminal to the arginine residue. This cleavage releases the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) group, resulting in a quantifiable increase in fluorescence intensity.[7][8] This guide provides an in-depth exploration of the use of this compound for the precise measurement of trypsin activity.

Physicochemical Properties of this compound

A thorough understanding of the substrate's properties is crucial for its effective use in experimental settings.

| Property | Value | Reference |

| Full Chemical Name | tert-Butyloxycarbonyl-L-aspartic acid β-benzyl ester-L-prolyl-L-arginine-7-amido-4-methylcoumarin | [9] |

| Molecular Formula | C37H47N7O9 | [10] |

| Molecular Weight | 733.81 g/mol | [10] |

| CAS Number | 113866-00-5 | [10][11] |

| Appearance | Solid | [10] |

| Fluorophore | 7-amino-4-methylcoumarin (AMC) | [8][12] |

| Excitation Wavelength | ~351-380 nm | [12] |

| Emission Wavelength | ~430-460 nm | [12] |

| Solubility | Soluble in DMSO | [10] |

| Storage | Store at -20°C, protected from light | [10] |

Enzymatic Cleavage and Assay Principle

The core of the trypsin activity assay lies in the enzymatic cleavage of this compound. Trypsin specifically recognizes and hydrolyzes the peptide bond at the carboxyl side of arginine residues.[2] This targeted hydrolysis liberates the AMC fluorophore from the quenching effects of the neighboring peptide structure, leading to a significant increase in fluorescence. The rate of this fluorescence increase is directly proportional to the trypsin activity under initial velocity conditions.

References

- 1. peptide.com [peptide.com]

- 2. researchgate.net [researchgate.net]

- 3. chempep.com [chempep.com]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. Bachem this compound · HCl, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 6. shop.bachem.com [shop.bachem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. This compound › PeptaNova [peptanova.de]

- 10. This compound | Peptides | 113866-00-5 | Invivochem [invivochem.com]

- 11. chemimpex.com [chemimpex.com]

- 12. medchemexpress.com [medchemexpress.com]

Boc-Asp(OBzl)-Pro-Arg-AMC CAS number and molecular weight

A Technical Guide to Boc-Asp(OBzl)-Pro-Arg-AMC: A Fluorogenic Substrate for Protease Activity Assays

This guide provides in-depth technical information on the fluorogenic peptide substrate this compound, tailored for researchers, scientists, and professionals in drug development. It covers the substrate's chemical properties, a detailed experimental protocol for its use in protease activity assays, and a workflow visualization.

Core Compound Information

This compound is a synthetic peptide substrate used for the sensitive determination of protease activity. It is particularly effective for assaying serine proteases like thrombin and trypsin, which preferentially cleave peptide bonds at the carboxyl side of arginine residues. The substrate consists of a four-amino-acid peptide sequence (Aspartic Acid, Proline, Arginine) with protecting groups (Boc and Benzyl) and is conjugated to a fluorescent reporter, 7-amino-4-methylcoumarin (B1665955) (AMC).

The principle of the assay is based on the enzymatic hydrolysis of the amide bond between Arginine and AMC. In its intact form, the substrate is non-fluorescent. Upon cleavage by a target protease, the highly fluorescent 7-amino-4-methylcoumarin is released. The rate of increase in fluorescence is directly proportional to the protease activity and can be monitored in real-time using a fluorometer.

Quantitative Data

The key physicochemical properties of this compound and its common hydrochloride salt form are summarized below. It is crucial to use the correct molecular weight for accurate molar concentration calculations.

| Property | This compound | This compound·HCl (Hydrochloride Salt) |

| CAS Number | 113866-00-5[1][2][3][4][5] | 113866-00-5[2][3][6][7] |

| Molecular Formula | C₃₇H₄₇N₇O₉ | C₃₇H₄₇N₇O₉·HCl or C₃₇H₄₈ClN₇O₉[3][6] |

| Molecular Weight | 733.81 g/mol [1][8] | ~770.28 g/mol [6][7] |

| Excitation Wavelength | 351-380 nm[8] | 351-380 nm |

| Emission Wavelength | 430-460 nm[8] | 430-460 nm |

Experimental Protocol: Protease Activity Assay

This section provides a detailed methodology for measuring protease activity (e.g., trypsin) using this compound. This protocol is a representative example and may require optimization based on the specific enzyme, experimental conditions, and equipment.

Required Materials

-

This compound (or its HCl salt)

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1 mM CaCl₂, pH 8.0)

-

Purified protease (e.g., Trypsin from bovine pancreas)

-

Protease inhibitor (for negative controls, e.g., PMSF or a specific trypsin inhibitor)

-

Black, flat-bottom 96-well microplates (for fluorescence assays)

-

Fluorescence microplate reader with temperature control

-

Standard laboratory equipment (pipettes, tubes, etc.)

Reagent Preparation

-

Substrate Stock Solution (e.g., 10 mM):

-

Accurately weigh the this compound powder.

-

Dissolve it in anhydrous DMSO to a final concentration of 10 mM. For example, dissolve 7.7 mg of the HCl salt (MW ~770 g/mol ) in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution in small aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

-

-

Enzyme Stock Solution:

-

Prepare a stock solution of the protease in an appropriate buffer (e.g., 1 mM HCl for trypsin to maintain stability) at a concentration of 1 mg/mL.

-

Store in aliquots at -20°C or as recommended by the supplier.

-

-

Working Enzyme Solution:

-

On the day of the experiment, dilute the enzyme stock solution to the desired final concentration (e.g., 10 nM) using the cold Assay Buffer. Keep the solution on ice. The optimal concentration should be determined empirically to ensure the reaction rate is linear over the desired time course.

-

-

Working Substrate Solution:

-

Dilute the substrate stock solution with Assay Buffer to the desired final concentration. A common starting point is a 2X working solution (e.g., 100 µM) if you are adding equal volumes of enzyme and substrate to the well. The final substrate concentration in the assay should ideally be at or below the Michaelis constant (Km) if you are studying enzyme kinetics. For general activity, 50-100 µM is a common range.

-

Assay Procedure

-

Set up the Microplate Reader:

-

Set the reader to kinetic mode.

-

Set the excitation wavelength to ~380 nm and the emission wavelength to ~440 nm.

-

Equilibrate the plate reader's chamber to the desired reaction temperature (e.g., 25°C or 37°C).

-

-

Prepare the Reaction Plate:

-

Add 50 µL of Assay Buffer to all wells.

-

Add 50 µL of the working enzyme solution to the sample wells.

-

For negative control wells, add 50 µL of Assay Buffer (or enzyme solution pre-incubated with an inhibitor).

-

For a standard curve (optional but recommended), prepare serial dilutions of free AMC and add them to separate wells.

-

-

Initiate the Reaction:

-

Place the plate in the pre-heated microplate reader and allow it to equilibrate for 3-5 minutes.

-

Initiate the enzymatic reaction by adding 100 µL of the pre-warmed working substrate solution to all wells, bringing the final volume to 200 µL.

-

Immediately start the kinetic measurement.

-

-

Data Collection:

-

Record the fluorescence intensity every 60 seconds for a period of 15 to 60 minutes. Ensure the reaction is in the linear phase (initial velocity). The fluorescence should increase linearly with time.

-

Data Analysis

-

Plot the fluorescence intensity (Relative Fluorescence Units, RFU) versus time (minutes) for each sample.

-

Determine the initial reaction rate (V₀) by calculating the slope of the linear portion of the curve (ΔRFU/Δt).

-

If an AMC standard curve was generated, convert the V₀ from RFU/min to a molar rate (e.g., pmol/min) to quantify the specific activity of the enzyme.

-

Enzyme activity is often expressed in units, where one unit is defined as the amount of enzyme that hydrolyzes a specific amount of substrate per unit of time under defined conditions.

Visualizations

Proteolytic Cleavage Mechanism

The diagram below illustrates the fundamental mechanism of the protease assay. The non-fluorescent peptide substrate is recognized and cleaved by the active protease, leading to the release of the fluorescent AMC molecule, which is then detected.

Caption: Mechanism of fluorescence generation upon substrate cleavage.

Experimental Workflow

This workflow diagram outlines the key steps for performing the protease activity assay in a typical 96-well plate format, from reagent preparation to data analysis.

Caption: Step-by-step workflow for the fluorometric protease assay.

References

- 1. bmglabtech.com [bmglabtech.com]

- 2. Trypsin Activity Assay [bio-protocol.org]

- 3. Trypsin Activity Assay Kit (Fluorometric) (ab282916) | Abcam [abcam.com]

- 4. Proteolysis of Sardine (Sardina pilchardus) and Anchovy (Stolephorus commersonii) by Commercial Enzymes in Saline Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | Peptides | 113866-00-5 | Invivochem [invivochem.com]

- 6. jasco-global.com [jasco-global.com]

- 7. Trypsin - Assay | Worthington Biochemical [worthington-biochem.com]

- 8. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Safe Handling and Application of Boc-Asp(OBzl)-Pro-Arg-AMC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Asp(OBzl)-Pro-Arg-AMC is a synthetic fluorogenic substrate utilized in the sensitive determination of protease activity. Its primary application lies in the study of serine proteases, particularly thrombin and trypsin. The substrate consists of a peptide sequence, Asp-Pro-Arg, which is recognized and cleaved by these enzymes. The peptide is protected at the N-terminus by a tert-butyloxycarbonyl (Boc) group and the aspartic acid side chain is protected by a benzyl (B1604629) (Bzl) group. The C-terminus is conjugated to 7-amino-4-methylcoumarin (B1665955) (AMC), a fluorescent reporter. In its intact form, the substrate is non-fluorescent. Upon enzymatic cleavage of the amide bond between arginine and AMC, the highly fluorescent AMC molecule is released. The resulting increase in fluorescence intensity can be monitored over time to determine the rate of the enzymatic reaction, providing a sensitive measure of protease activity.[1]

Physicochemical and Safety Data

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₃₇H₄₇N₇O₉ | [2] |

| Molecular Weight | 733.81 g/mol | [2] |

| Appearance | Solid | [2] |

| Solubility | Soluble in DMSO | [2] |

| Excitation Wavelength | 351 nm | [3] |

| Emission Wavelength | 430 nm | [3] |

Table 2: Safety and Handling Information (Based on Similar Compounds)

| Hazard Category | Precautionary Statement | Source |

| Acute Toxicity (Oral, Dermal, Inhalation) | May be harmful if swallowed, in contact with skin, or if inhaled. Avoid breathing dust. Wash skin thoroughly after handling. | [4][5] |

| Skin Corrosion/Irritation | Causes skin irritation. Wear protective gloves and clothing. | [5] |

| Serious Eye Damage/Irritation | Causes serious eye irritation. Wear eye protection. | [5] |

| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled. | [5] |

| Storage | Store in a well-ventilated place. Keep container tightly closed. Recommended storage at -20°C for long-term stability. | [2] |

| Disposal | Dispose of contents/container in accordance with local/regional/national/international regulations. |

Mechanism of Action and Biological Relevance

This compound serves as a substrate for proteases that recognize and cleave the peptide sequence at the C-terminal side of the arginine residue. The primary targets for this substrate are thrombin and trypsin, key enzymes in the coagulation cascade and digestive processes, respectively.

Enzymatic Cleavage and Fluorescence Generation

The core of the assay lies in the enzymatic hydrolysis of the Arg-AMC amide bond. This reaction releases the free 7-amino-4-methylcoumarin (AMC), which is highly fluorescent. The rate of AMC release is directly proportional to the concentration and activity of the target protease.

Figure 1: Mechanism of fluorescence generation upon enzymatic cleavage.

Role in the Coagulation Cascade

Thrombin (Factor IIa) is a central enzyme in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin, which forms the meshwork of a blood clot. The activity of thrombin is tightly regulated, and dysregulation can lead to thrombosis or bleeding disorders. This compound can be used to measure thrombin activity in purified systems or in biological samples like plasma, providing insights into the coagulation status.

Figure 2: Simplified coagulation cascade showing the role of Thrombin.

Experimental Protocols

The following is a generalized protocol for a fluorometric protease assay using this compound. Optimal conditions (e.g., substrate concentration, enzyme concentration, incubation time) should be determined empirically for each specific application.

Reagent Preparation

-

Assay Buffer: Prepare a suitable assay buffer. A common buffer for thrombin and trypsin assays is 50 mM Tris-HCl, 100 mM NaCl, pH 8.0.

-

Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store in aliquots at -20°C, protected from light.

-

Enzyme Solution: Prepare a stock solution of the protease (e.g., thrombin or trypsin) in the assay buffer. The optimal concentration will depend on the enzyme's activity and should be determined experimentally.

-

Positive Control: A known active protease solution.

-

Negative Control: Assay buffer without the enzyme.

Assay Procedure

The following workflow outlines the steps for a typical protease assay in a 96-well plate format.

Figure 3: General workflow for a fluorometric protease assay.

Detailed Method

-

Bring all reagents to room temperature before use.

-

In a 96-well black microplate, add your test samples (e.g., purified enzyme, cell lysate, plasma).

-

Add the appropriate controls to separate wells (positive control, negative control, and a substrate-only blank).

-

Add the assay buffer to each well to bring the total volume to 50 µL.

-

Pre-incubate the plate at room temperature for 5-10 minutes, protected from light.

-

Prepare the substrate working solution by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 2X the final assay concentration). The optimal substrate concentration should be determined, but a starting point is often near the Km value.

-

Initiate the reaction by adding 50 µL of the substrate working solution to each well, bringing the final volume to 100 µL.

-

Immediately place the microplate in a fluorescence plate reader and measure the fluorescence intensity at an excitation wavelength of ~351 nm and an emission wavelength of ~430 nm.

-

Collect data kinetically, with readings every 1-2 minutes for a period of 30-60 minutes.

Data Analysis

-

Subtract the fluorescence of the blank from all readings.

-

Plot the fluorescence intensity versus time for each sample.

-

The initial rate of the reaction (V₀) is the slope of the linear portion of the curve.

-

The reaction rate can be converted to the concentration of AMC produced using a standard curve generated with known concentrations of free AMC.

Quantitative Enzyme Kinetics

Table 3: Kinetic Parameters

| Enzyme | Km (µM) | kcat (s⁻¹) | Source |

| Thrombin | 11 | 160 |

Conclusion

This compound is a valuable tool for the sensitive and continuous measurement of thrombin and trypsin activity. This guide provides a comprehensive overview of its safe handling, mechanism of action, and application in protease assays. By following the outlined protocols and safety precautions, researchers can effectively utilize this fluorogenic substrate to advance their studies in drug discovery and the broader life sciences. It is imperative to conduct a thorough risk assessment and adhere to institutional safety guidelines when working with this and any other chemical reagent.

References

A Technical Guide to Boc-Asp(OBzl)-Pro-Arg-AMC: A Comparative Analysis of Hydrochloride and Acetate Forms

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of the hydrochloride and acetate (B1210297) salt forms of the fluorogenic protease substrate, Boc-Asp(OBzl)-Pro-Arg-AMC. This document is intended to assist researchers in selecting the appropriate form of this substrate for their specific experimental needs, with a focus on applications in studying proteases such as thrombin and trypsin.

Introduction

This compound is a synthetic peptide substrate used for the sensitive detection of protease activity. Upon enzymatic cleavage of the amide bond between arginine and the 7-amino-4-methylcoumarin (B1665955) (AMC) group, the highly fluorescent AMC is released. The resulting fluorescence, typically measured at an excitation wavelength of ~351-380 nm and an emission wavelength of ~430-460 nm, is directly proportional to the protease activity. This substrate is particularly noted for its high sensitivity in assays for thrombin and trypsin.[1][2][3][]

The choice between the hydrochloride (HCl) and acetate salt forms of a peptide can have significant implications for its solubility, stability, and handling characteristics. This guide will provide a detailed comparison of these two forms, including their physicochemical properties, guidance on their use in experimental protocols, and a discussion of the relevant biological pathways.

Physicochemical and Performance Characteristics

Data Summary

The following tables summarize the available quantitative data for both the hydrochloride and acetate forms of this compound.

| Property | This compound · HCl | This compound acetate |

| Molecular Formula | C₃₇H₄₇N₇O₉ · HCl | C₃₇H₄₇N₇O₉ · C₂H₄O₂ |

| Molecular Weight | 770.28 g/mol [1] | ~793.88 g/mol |

| CAS Number | 201849-39-0[5] | Not consistently reported |

| Appearance | Solid | Solid |

| Purity | >98% (Typical) | ≥98%[6] |

Table 1: Physicochemical Properties

| Parameter | This compound · HCl | This compound acetate |

| Target Enzymes | Thrombin, Trypsin[1][2][3][] | Proteases (Thrombin and Trypsin implied)[7][8] |

| Kinetic Data (Thrombin) | kcat = 160 s⁻¹, Km = 11 µM[1] | Not available |

| Kinetic Data (Trypsin) | Not available | Not available |

| Solubility | Soluble in DMSO[9] | Soluble in DMSO[9] |

| Storage (Solid) | -20°C to 8°C, protected from light[5][9] | -20°C, protected from light[7][8] |

| Storage (In Solution) | Aliquot and store at -20°C or -80°C to avoid freeze-thaw cycles[9] | Aliquot and store at -20°C or -80°C to avoid freeze-thaw cycles[9] |

Table 2: Performance and Handling Characteristics

Experimental Protocols

While specific, detailed protocols for this compound are not abundant in the literature, a general protocol for a fluorometric protease assay can be outlined. The following is a model protocol that can be adapted for use with either the hydrochloride or acetate form of the substrate for measuring thrombin or trypsin activity.

General Protease Activity Assay Protocol

Materials:

-

This compound (hydrochloride or acetate form)

-

Purified thrombin or trypsin

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 0.1% PEG 8000)

-

DMSO for substrate stock solution

-

96-well black microplate

-

Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm

Procedure:

-

Prepare Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM. Store this stock solution in aliquots at -20°C.

-

Prepare Working Solutions:

-

Dilute the substrate stock solution in Assay Buffer to the desired final concentrations (a range of concentrations is recommended for kinetic studies, e.g., 0-200 µM).

-

Prepare a series of enzyme dilutions in Assay Buffer. The optimal enzyme concentration should be determined empirically but is typically in the low nanomolar range.

-

-

Assay Setup:

-

Add 50 µL of the enzyme solution to each well of the 96-well plate.

-

To initiate the reaction, add 50 µL of the substrate working solution to each well.

-

-

Fluorescence Measurement:

-

Immediately place the plate in the fluorescence reader.

-

Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a period of 15-30 minutes.

-

-

Data Analysis:

-

Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

-

For kinetic studies, plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Visualizations

General Experimental Workflow

Caption: General workflow for a protease assay using this compound.

Simplified Coagulation Cascade

Caption: Simplified role of thrombin in the coagulation cascade and assay principle.

Discussion: Hydrochloride vs. Acetate Form

The decision to use the hydrochloride or acetate salt of this compound will depend on several factors, including the specific requirements of the assay and downstream applications.

-

Hydrochloride Salt: The hydrochloride salt is well-characterized for its use as a substrate for thrombin, with published kinetic data.[1] This makes it a reliable choice for quantitative studies of thrombin activity. In general, hydrochloride salts of peptides can sometimes offer improved stability, particularly against oxidation if the peptide contains susceptible residues.

-

Acetate Salt: Acetate is a more biologically compatible counter-ion than trifluoroacetate (B77799) (TFA), which is often a remnant of peptide synthesis. While less of a concern for in vitro enzyme assays, if there is any potential for cell-based or in vivo applications, the acetate form would be preferable. Acetate salts can also sometimes provide better lyophilization characteristics.

For most standard in vitro protease assays, both forms are likely to perform similarly, especially since the substrate is typically dissolved in an organic solvent like DMSO before being diluted into the assay buffer. The buffering capacity of the assay buffer will likely negate any minor pH differences between solutions of the two salt forms.

References

- 1. Bachem this compound · HCl, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 2. shop.bachem.com [shop.bachem.com]

- 3. haemoscan.com [haemoscan.com]

- 5. This compound·HCl | 201849-39-0 | FB110552 [biosynth.com]

- 6. This compound acetate - 阿镁生物 [amaybio.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound | Peptides | 113866-00-5 | Invivochem [invivochem.com]

The Discovery and Development of AMC-Based Peptide Substrates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, development, and application of 7-amino-4-methylcoumarin (B1665955) (AMC)-based peptide substrates. These fluorogenic reporters have become indispensable tools in the study of protease activity, offering high sensitivity and continuous monitoring capabilities crucial for basic research and drug discovery. This document details the underlying principles, synthesis methodologies, experimental protocols, and applications in key signaling pathways.

Introduction: The Principle of AMC-Based Fluorogenic Substrates

Enzyme substrates incorporating the 7-amino-4-methylcoumarin (AMC) fluorophore are widely used for investigating protease activity and specificity. The core principle lies in the quenching of the AMC fluorophore's fluorescence when it is attached to a peptide via an amide bond. This bond, formed between the amino group of the coumarin (B35378) and the C-terminal carboxyl group of the peptide, alters the conjugated electron system of the fluorophore, leading to a significant reduction in its fluorescence quantum yield.

Upon enzymatic cleavage of this specific amide bond by a protease, the free AMC is released. This liberation restores the fluorophore's conjugated system, resulting in a substantial increase in fluorescence. This change in fluorescence can be monitored in real-time, providing a direct measure of enzymatic activity. The excitation and emission maxima for free AMC are typically around 342-380 nm and 440-460 nm, respectively.[1][2][3][4]

A later development in this class of substrates is the use of 7-amino-4-carbamoylmethylcoumarin (ACC). Substrates with the ACC leaving group exhibit comparable kinetic profiles to their AMC counterparts but offer an approximately 3-fold higher fluorescence yield.[5] This enhanced sensitivity allows for the use of lower enzyme and substrate concentrations in assays.[5]

Synthesis of AMC-Based Peptide Substrates

The synthesis of peptide-AMC conjugates has evolved significantly, with solid-phase peptide synthesis (SPPS) being the most common and efficient method.

Solid-Phase Peptide Synthesis (SPPS)

SPPS allows for the stepwise assembly of a peptide chain on an insoluble resin support. For the synthesis of C-terminal AMC-peptides, a key challenge was the lack of a functional group on AMC for direct attachment to a solid support.[6] To overcome this, specialized resins pre-loaded with an amino acid-AMC derivative have been developed.[2]

An alternative and versatile approach involves using a linker, such as 7-N-(Fluorenylmethoxycarbonyl)aminocoumarin-4-acetic acid (Fmoc-Aca-OH), attached to a Wang resin.[6] The peptide is then synthesized on the amino group of this linker using standard Fmoc chemistry.[6]

Experimental Protocol: Solid-Phase Synthesis of Ac-DEVD-AMC

This protocol outlines the manual solid-phase synthesis of the caspase-3 substrate, Acetyl-Asp-Glu-Val-Asp-AMC.

Materials:

-

Fmoc-Asp(OtBu)-Wang resin

-

Fmoc-Val-OH

-

Fmoc-Glu(OtBu)-OH

-

Fmoc-Asp(OtBu)-OH

-

N,N-Dimethylformamide (DMF)

-

Diisopropylethylamine (DIEA)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Acetic anhydride (B1165640)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dichloromethane (DCM)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell Fmoc-Asp(OtBu)-Wang resin in DMF in a reaction vessel for 30 minutes.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling (Valine):

-

In a separate vial, dissolve Fmoc-Val-OH (3 eq.), HBTU (2.9 eq.), and DIEA (6 eq.) in DMF.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction vessel for 2 hours.

-

Wash the resin with DMF (5 times) and DCM (3 times).

-

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for Fmoc-Glu(OtBu)-OH and then for Fmoc-Asp(OtBu)-OH.

-

N-terminal Acetylation:

-

After the final Fmoc deprotection (of the N-terminal Asp), wash the resin with DMF.

-

Treat the resin with a solution of acetic anhydride (10 eq.) and DIEA (10 eq.) in DMF for 30 minutes.

-

Wash the resin with DMF (5 times) and DCM (3 times).

-

-

Cleavage and Deprotection:

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

-

Treat the dried resin with the cleavage cocktail for 2 hours.

-

Filter the resin and collect the filtrate.

-

-

Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide and wash with cold ether.

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture).

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Characterization: Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.

Enzymatic Assays Using AMC-Based Substrates

The primary application of AMC-based peptide substrates is in the continuous, fluorometric measurement of protease activity.

Experimental Protocol: General Protease Activity Assay

This protocol provides a general framework for measuring protease activity. Specific buffer conditions, enzyme, and substrate concentrations should be optimized for each specific enzyme.

Materials:

-

Purified protease of interest

-

AMC-based peptide substrate stock solution (e.g., 10 mM in DMSO)

-

Assay buffer (e.g., Tris-HCl or HEPES buffer at optimal pH for the enzyme, may contain salts, reducing agents like DTT, or detergents)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Reagents:

-

Dilute the protease to the desired concentration in cold assay buffer.

-

Prepare a series of substrate dilutions in assay buffer.

-

-

Set up the Assay:

-

Add a defined volume of assay buffer to each well of the 96-well plate.

-

Add the substrate to each well to achieve the desired final concentrations.

-

Include a "no enzyme" control for each substrate concentration to measure background fluorescence.